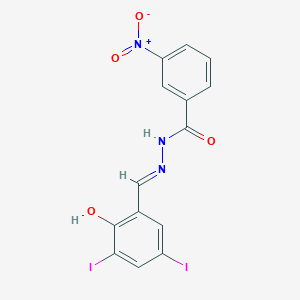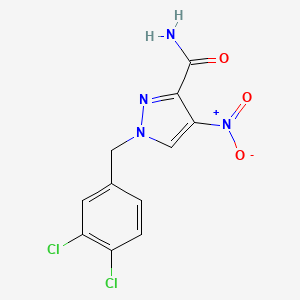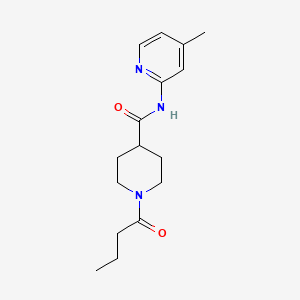
1-diazo-2,9,10(1H)-anthracenetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-diazo-2,9,10(1H)-anthracenetrione, also known as Diazonaphthoquinone (DNQ), is a chemical compound that has been widely used in the field of photochemistry for several decades. DNQ is a diazo compound that undergoes a photochemical reaction when exposed to UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can undergo various reactions with organic compounds, making DNQ a versatile tool for chemical synthesis and photo-patterning.
Mecanismo De Acción
The photochemical reaction of DNQ involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene intermediate can react with various organic compounds, leading to the formation of new chemical bonds. The mechanism of action of DNQ is highly dependent on the reaction conditions and the nature of the organic compounds involved in the reaction.
Biochemical and physiological effects:
DNQ has not been extensively studied for its biochemical and physiological effects. However, studies have shown that DNQ can cause DNA damage and induce apoptosis in certain cell lines. Further studies are needed to fully understand the biochemical and physiological effects of DNQ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNQ has several advantages as a tool for chemical synthesis and photo-patterning. It is a versatile compound that can undergo various reactions with organic compounds, making it useful for the synthesis of complex molecules. DNQ is also highly reactive and can be used in low concentrations, making it a cost-effective tool for chemical synthesis. However, DNQ has some limitations as well. It is highly sensitive to moisture and must be stored in a dry environment. DNQ can also be toxic and should be handled with care.
Direcciones Futuras
The use of DNQ in the field of photochemistry is still evolving, and there are several future directions that can be explored. One area of research is the development of new DNQ analogs that can exhibit improved properties such as increased reactivity and stability. Another area of research is the application of DNQ in the field of biotechnology, where it can be used as a tool for the synthesis of bioactive molecules and the patterning of biomaterials. DNQ can also be used in the development of new photo-responsive materials for various applications such as drug delivery and sensing.
Métodos De Síntesis
DNQ can be synthesized through the reaction of 1-naphthol with nitrous acid, followed by diazotization with sodium nitrite. The resulting diazonium salt is then coupled with 2,9,10-anthraquinone to yield DNQ. The synthesis of DNQ can be further optimized by using different reaction conditions and catalysts.
Aplicaciones Científicas De Investigación
DNQ has been widely used in the field of photochemistry for various applications such as photoresist materials, photolithography, and photo-crosslinking. DNQ-based photoresists have been used in the microelectronics industry for the fabrication of integrated circuits and other electronic devices. DNQ-based photo-crosslinking agents have been used in the production of polymer coatings and adhesives. DNQ has also been used as a photoinitiator in the polymerization of various monomers.
Propiedades
IUPAC Name |
(1Z)-1-diazoanthracene-2,9,10-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O3/c15-16-12-10(17)6-5-9-11(12)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHLEQFCWNMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=[N+]=[N-])C(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)
![3-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6040270.png)

![2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040282.png)
![N-[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]acetamide](/img/structure/B6040296.png)
![2-ethyl-4-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-oxazole-5-carboxamide](/img/structure/B6040299.png)
![2,3-dimethoxy-N-({1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6040304.png)

![1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6040315.png)
![5-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B6040317.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6040319.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)
